molecular formula C28H28N2O4S2 B2400601 (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) CAS No. 321694-46-6

(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide)

Cat. No.: B2400601
CAS No.: 321694-46-6
M. Wt: 520.66
InChI Key: YUYDDSCWCJCBFS-XDHTVYJESA-N
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Description

(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) typically involves the condensation of naphthalene-1,4-dicarbaldehyde with 2,4,6-trimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide groups are known to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activity.

Industry

In the industrial sector, (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,4-dicarbaldehyde: A precursor in the synthesis of the compound.

    2,4,6-Trimethylbenzenesulfonamide: Another precursor used in the synthesis.

    Sulfonamide derivatives: Compounds with similar functional groups and potential biological activity.

Uniqueness

What sets (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) apart is its unique structure, which combines a naphthalene core with sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-2,4,6-trimethyl-N-[(4E)-4-(2,4,6-trimethylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-17-13-19(3)27(20(4)14-17)35(31,32)29-25-11-12-26(24-10-8-7-9-23(24)25)30-36(33,34)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3/b29-25+,30-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYDDSCWCJCBFS-XDHTVYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=C(C=C(C=C4C)C)C)/C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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